molecular formula C7H18ClN B2825973 2-Methylhexan-2-amine;hydrochloride CAS No. 112306-55-5

2-Methylhexan-2-amine;hydrochloride

Cat. No.: B2825973
CAS No.: 112306-55-5
M. Wt: 151.68
InChI Key: QHZRZIWCGRXBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhexan-2-amine;hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of hexane, where the amine group is attached to the second carbon atom, and a methyl group is also attached to the second carbon atom. The hydrochloride form indicates that it is combined with hydrochloric acid, making it more stable and easier to handle in various applications.

Mechanism of Action

Target of Action

2-Methylhexan-2-amine hydrochloride, also known as Methylhexanamine, is an indirect sympathomimetic drug . Its primary targets are the sympathetic nervous system and the nasal mucosa . It acts as a vasoconstrictor when administered by inhalation to the nasal mucosa .

Mode of Action

Methylhexanamine increases the levels of norepinephrine in the synaptic cleft . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s fight or flight response. By increasing its levels, Methylhexanamine enhances the body’s overall sympathetic nervous system activity .

Biochemical Pathways

It is known that the compound’s stimulant effects on the central nervous system are less than those of related compounds like amphetamine and ephedrine .

Pharmacokinetics

Methylhexanamine has an elimination half-life of approximately 8.5 hours . This means that it takes about 8.5 hours for half of the drug to be eliminated from the body. The compound can be administered orally or as a nasal spray .

Result of Action

The primary result of Methylhexanamine’s action is the relief of nasal congestion due to its vasoconstrictive properties . It was originally marketed as a nasal decongestant . It has also been used in dietary supplements marketed with thermogenic or stimulant properties .

Action Environment

The action, efficacy, and stability of Methylhexanamine can be influenced by various environmental factors. For instance, the compound is found in dietary supplements, where manufacturing processes can lead to variations in the contents from batch to batch . Therefore, the actual amount of Methylhexanamine that a person ingests can vary, potentially affecting its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexan-2-amine typically involves the reaction of 2-methylhexan-2-one with hydroxylamine to form 2-methylhexan-2-one oxime. This intermediate is then reduced via catalytic hydrogenation to yield 2-Methylhexan-2-amine . The hydrochloride form is obtained by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-Methylhexan-2-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexan-2-amine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylhexan-2-amine;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylhexan-2-amine;hydrochloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications. Its hydrochloride form enhances its stability and solubility, making it easier to handle and use in different settings .

Properties

IUPAC Name

2-methylhexan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-5-6-7(2,3)8;/h4-6,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVERWNPTYCIUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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